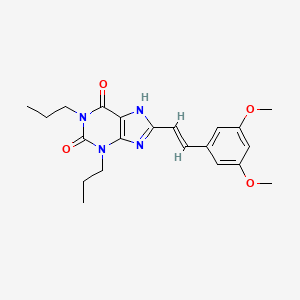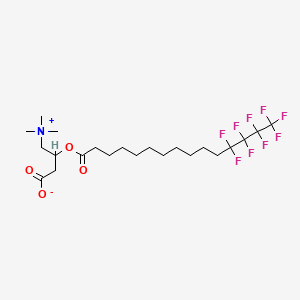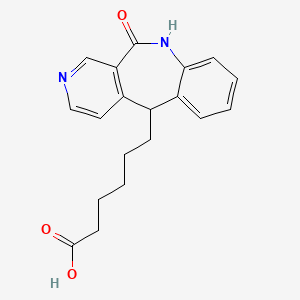
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride is a synthetic compound that belongs to the class of organic compounds known as ketones. This compound is characterized by the presence of a butanone group, a hexahydro-1H-azepin-1-yl group, and a thienyl group, along with a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride typically involves the following steps:
Formation of the Butanone Group: The butanone group can be synthesized through the oxidation of butanol using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.
Introduction of the Hexahydro-1H-azepin-1-yl Group: This group can be introduced through a nucleophilic substitution reaction involving a suitable azepine derivative.
Attachment of the Thienyl Group: The thienyl group can be attached via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The butanone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Butanone, 4-(piperidin-1-yl)-1-(2-thienyl)-, hydrochloride: Similar structure with a piperidine ring instead of an azepine ring.
1-Butanone, 4-(morpholin-4-yl)-1-(2-thienyl)-, hydrochloride: Contains a morpholine ring instead of an azepine ring.
Uniqueness
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride is unique due to the presence of the hexahydro-1H-azepin-1-yl group, which may confer distinct chemical and biological properties compared to similar compounds with different ring structures.
Propiedades
Número CAS |
143380-90-9 |
|---|---|
Fórmula molecular |
C14H22ClNOS |
Peso molecular |
287.8 g/mol |
Nombre IUPAC |
4-(azepan-1-yl)-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c16-13(14-8-6-12-17-14)7-5-11-15-9-3-1-2-4-10-15;/h6,8,12H,1-5,7,9-11H2;1H |
Clave InChI |
MLLRAYIDTVKIMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12766021.png)

